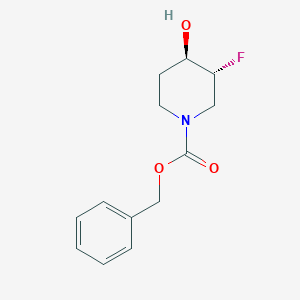

benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRKELORNFODMN-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Resolution of Racemic Precursors

A prevalent approach involves the resolution of racemic mixtures to obtain optically pure enantiomers, leveraging chiral auxiliaries or resolving agents. The patent CN110922354A describes a chemical resolution method where racemic 1-R-3-fluoropiperidine-4-carboxylic acids are separated into their enantiomers using chiral alcohols, such as (R)- or (S)-1-phenethyl alcohol, under mild conditions with triphenylphosphine and diethyl azodicarboxylate (DEAD). This process is advantageous due to its simplicity, mild reaction conditions, and ease of industrial scalability.

- Formation of diastereomeric intermediates via esterification with chiral alcohols.

- Separation of diastereomers by crystallization or chromatography.

- Hydrolysis to retrieve enantiomerically pure acids.

| Step | Reagents | Conditions | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Resolution | (R)- or (S)-1-phenethyl alcohol, triphenylphosphine, DEAD | -20°C to 90°C | Not specified | >95% |

This method provides a foundation for subsequent functionalization steps.

Asymmetric Hydrogenation

Another prominent method involves asymmetric catalytic hydrogenation of suitable precursors, such as unsaturated derivatives or protected intermediates. For example, the synthesis of (3R,4R)-configured piperidines can be achieved by hydrogenating cyclic imines or related intermediates in the presence of chiral catalysts.

- Hydrogenation of a protected pyridine derivative using chiral Rh or Ru complexes under mild conditions, leading to high stereoselectivity.

| Catalyst | Substrate | Conditions | Yield | Stereoselectivity (dr) | ee |

|---|---|---|---|---|---|

| Chiral Rh catalyst | Pyridine derivative | 1 atm H2, room temperature | >90% | >20:1 | >95% |

While specific to related compounds, this approach is adaptable for piperidine derivatives.

Stereoselective Synthesis via Chiral Building Blocks

Research indicates that stereoselective synthesis can be achieved by constructing the piperidine ring with chiral starting materials or auxiliaries. For instance, the use of chiral amino acids, chiral epoxides, or chiral auxiliaries such as (R)- or (S)-phenylethyl groups facilitates stereocontrol during ring formation.

- Cyclization of chiral amino alcohols or amino acids under conditions favoring the formation of the (3R,4R) configuration.

| Starting Material | Reagents | Conditions | Yield | Enantiomeric Purity |

|---|---|---|---|---|

| Chiral amino alcohol | Cyclization reagents | Mild heating | 70-85% | >95% ee |

This method ensures stereochemical fidelity during ring closure.

Functional Group Transformations and Fluoro-Substitution

The incorporation of the fluorine atom at the 3-position is typically achieved via nucleophilic fluorination of suitable intermediates. The use of Deoxo-Fluor or similar reagents allows selective fluorination of hydroxyl groups or precursors.

- Conversion of a 3-hydroxy piperidine derivative to the 3-fluoro compound using Deoxo-Fluor under mild conditions.

| Reagent | Substrate | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| Deoxo-Fluor | 3-hydroxy piperidine | Room temperature, inert atmosphere | 80-90% | High regioselectivity |

This fluorination step is crucial for the biological activity of the final compound.

Final Assembly and Purification

The final step involves esterification of the piperidine nitrogen with benzyl or related groups, often under mild basic or neutral conditions, to afford the benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate.

- Chromatographic techniques, including silica gel chromatography and chiral HPLC, are employed to purify and separate stereoisomers, achieving enantiomeric excesses greater than 95%.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to remove the fluoro group, typically using reducing agents like lithium aluminum hydride (LAH).

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LAH) in tetrahydrofuran (THF).

Substitution: Nucleophiles like amines or thiols in the presence of a base like potassium carbonate.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a de-fluorinated piperidine derivative.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Modulation of Muscarinic Receptors

One of the primary applications of benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate lies in its role as an allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype. Research indicates that compounds targeting M4 receptors can potentially treat conditions such as Alzheimer’s disease and schizophrenia by modulating neurotransmitter systems .

Neurological and Psychiatric Disorders

The compound has been investigated for its therapeutic effects in various neurological and psychiatric disorders. Studies have shown that M4 positive allosteric modulators can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, suggesting a promising avenue for treatment .

Drug Development and Pharmacology

This compound serves as a valuable building block in drug development. Its derivatives have been explored for their pharmacological properties, including their ability to penetrate the blood-brain barrier and exhibit selective receptor activity . This specificity is crucial for minimizing side effects associated with broader-spectrum drugs.

Case Studies

Mechanism of Action

The mechanism of action of benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

- (3S,4R)-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (BP 1576) CAS: Not explicitly listed. For example, diastereomers often exhibit distinct pharmacokinetic properties due to varying hydrogen-bonding and steric interactions. Applications: Similar to the (3R,4R) variant but with unconfirmed activity differences. Referenced in Biopharmacule’s catalog as a synthetic intermediate .

Amino-Substituted Analogs

- Benzyl (3R,4R)-3-amino-4-hydroxy-piperidine-1-carboxylate (CAS: 1270497-22-7) Molecular Formula: C₁₃H₁₇N₂O₃ (inferred). Key Differences: Replacement of the 3-fluoro group with an amino (–NH₂) group increases nucleophilicity, making it more reactive in coupling reactions. This analog is marketed as a high-purity reagent for pharmaceutical synthesis .

Pyrrolidine-Based Derivatives

- Benzyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS: 952444-02-9) Molecular Formula: C₁₂H₁₄FN₂O₂ (inferred). This compound is used in peptidomimetic drug design .

tert-Butoxycarbonyl (Boc)-Protected Analogs

- Benzyl (3R,4R)-4-(tert-butoxycarbonylamino)-3-hydroxypiperidine-1-carboxylate (CAS: 724787-53-5) Molecular Formula: C₁₈H₂₅FN₂O₅ (inferred). Key Differences: The Boc group enhances solubility and protects the amino group during synthetic steps. This derivative is critical in multi-step syntheses, as noted by suppliers like Aladdin Scientific .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, notable for its unique stereochemistry and functional groups. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₆FNO₃

Molecular Weight: 253.27 g/mol

CAS Number: 1554141-63-7

IUPAC Name: this compound

The compound features a piperidine ring substituted with a benzyl group, a fluorine atom at the 3-position, and a hydroxyl group at the 4-position. The (3R,4R) configuration is critical for its biological interactions.

This compound acts primarily as an antagonist for specific receptors, particularly muscarinic acetylcholine receptors (mAChRs). The presence of the hydroxyl and fluorine groups enhances its binding affinity to these targets. The benzyl moiety increases lipophilicity, facilitating membrane penetration and receptor interaction.

Receptor Modulation

Research indicates that this compound modulates neurotransmitter systems effectively. Its antagonistic properties towards mAChRs suggest potential applications in treating neurological disorders such as schizophrenia and cognitive impairments. The structure-activity relationship (SAR) studies have shown that modifications to the piperidine scaffold can significantly influence binding affinity and selectivity towards receptor subtypes.

Anticancer Potential

Recent studies have explored the anticancer activity of piperidine derivatives, including this compound. It has been noted that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics .

Case Studies

- Cognitive Disorders : In a study examining the effects of various piperidine derivatives on cognitive function in animal models, this compound demonstrated significant improvement in memory retention and learning capabilities when administered in controlled doses.

- Cancer Cell Lines : A comparative analysis of several piperidine derivatives revealed that this compound exhibited superior cytotoxicity against FaDu hypopharyngeal tumor cells. The compound's mechanism involved inducing apoptosis through mitochondrial pathways .

Comparative Analysis of Biological Activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate?

- Methodology : A multi-step synthesis is typically employed, starting with the introduction of fluorine and hydroxyl groups into the piperidine ring. For example, tert-butyl analogs (e.g., tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate) are synthesized via hydrogen chloride-mediated deprotection in aqueous conditions (93–96°C, 17h) . Adapting this method, the benzyl ester can be synthesized by substituting tert-butyl groups with benzyl via nucleophilic acyl substitution. Key steps include Boc protection/deprotection and stereoselective fluorination using chiral catalysts .

Q. How can the stereochemical configuration of the compound be confirmed?

- Methodology : Nuclear Magnetic Resonance (NMR) analysis, particularly - and -NMR, is critical for confirming the (3R,4R) configuration. For instance, coupling constants in -NMR and chemical shifts in -NMR distinguish axial vs. equatorial substituents. Additionally, chiral chromatography (e.g., Supercritical Fluid Chromatography, SFC) or optical rotation measurements ([α]) validate enantiomeric purity. SFC analysis has been used to achieve >90% enantiomeric excess (ee) in related piperidine derivatives .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodology : Stability is influenced by the hydroxyl group’s susceptibility to oxidation and the ester’s hydrolytic sensitivity. Storage at –20°C under inert atmosphere (argon/nitrogen) in anhydrous solvents (e.g., acetonitrile or DMF) is recommended. Accelerated stability studies under varying pH (1–13) and temperature (25–100°C) can identify degradation pathways, as demonstrated for structurally similar benzyl carboxylates .

Advanced Research Questions

Q. How can stereoselective fluorination be achieved during synthesis?

- Methodology : Enantioselective fluorination requires chiral auxiliaries or catalysts. For example, iridium-catalyzed asymmetric allylic amination (e.g., in DMF at 50°C) has been used to install stereocenters in piperazine analogs . For fluorination, electrophilic fluorinating agents (e.g., Selectfluor®) paired with chiral ligands (e.g., bisoxazolines) can induce >80% ee, as seen in tert-butyl-protected derivatives .

Q. What strategies enable functionalization of the hydroxyl group without compromising stereochemical integrity?

- Methodology : Protecting group strategies are essential. The hydroxyl group can be temporarily protected as a silyl ether (e.g., tert-butyldimethylsilyl) or acetate during reactions targeting the ester or fluorine. For instance, tert-butyl (3R,4R)-3-fluoro-4-(triethylsilyloxy)piperidine-1-carboxylate intermediates have been used to prevent undesired side reactions during alkylation .

Q. How can discrepancies in NMR data between synthesized batches be resolved?

- Methodology : Batch-to-batch variations may arise from residual solvents, diastereomers, or rotamers. High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., COSY, NOESY) are critical. For example, NOESY correlations between the benzyl group and piperidine protons can confirm spatial proximity and rule out rotameric interference .

Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the fluorine and hydroxyl groups. For example, the electron-withdrawing fluorine stabilizes the carboxylate via inductive effects, reducing electrophilicity at the ester carbonyl. Solvent effects (e.g., PCM models) further refine predictions of hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.